N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide
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Overview
Description
N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide is a complex organic compound featuring an indole moiety Indole derivatives are significant in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Acylation: The indole core is then acylated using an acyl chloride or anhydride to introduce the 1H-indol-3-ylacetyl group.
Amidation: The acylated indole undergoes amidation with an appropriate amine to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalyst), and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution often uses reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound can be used to study the interactions of indole derivatives with biological systems. It may serve as a model compound for investigating the binding affinities and mechanisms of action of indole-based drugs.
Medicine
In medicine, indole derivatives are known for their therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. This compound could be explored for similar applications, potentially leading to the development of new pharmaceuticals.
Industry
Industrially, the compound can be used in the synthesis of dyes, pigments, and other materials that require indole derivatives. Its stability and reactivity make it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Tryptamine: A naturally occurring indole derivative with similar structural features.
Serotonin: Another indole derivative, known for its role as a neurotransmitter.
Indomethacin: A non-steroidal anti-inflammatory drug (NSAID) with an indole core.
Uniqueness
N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide is unique due to its specific substitution pattern and the presence of both acyl and amide functionalities. This combination of features can lead to distinct biological activities and chemical reactivity, setting it apart from other indole derivatives.
Properties
Molecular Formula |
C22H22N4O2 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[2-[[2-(1H-indol-3-yl)acetyl]amino]ethyl]-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C22H22N4O2/c1-26-14-18(17-7-3-5-9-20(17)26)22(28)24-11-10-23-21(27)12-15-13-25-19-8-4-2-6-16(15)19/h2-9,13-14,25H,10-12H2,1H3,(H,23,27)(H,24,28) |
InChI Key |
HOKWAWQWIPOUAW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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